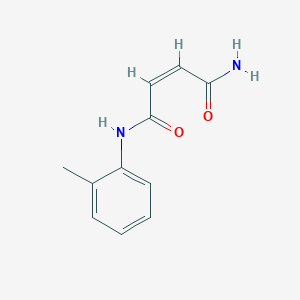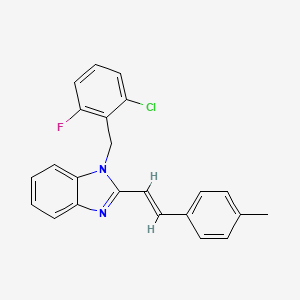
1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-alkylation of the benzimidazole with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Styryl Group Addition:
- A Wittig reaction or Heck coupling to introduce the 4-methylstyryl group at the 2-position of the benzimidazole ring.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including:
- Use of continuous flow reactors for better control of reaction conditions.
- Catalysts to enhance reaction rates and yields.
- Purification techniques such as crystallization or chromatography to obtain high-purity products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Benzimidazole Core:
- Starting with o-phenylenediamine and an appropriate carboxylic acid derivative.
- Cyclization under acidic conditions to form the benzimidazole ring.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
-
Oxidation:
- Using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Potential formation of benzimidazole N-oxides.
-
Reduction:
- Employing reducing agents such as lithium aluminum hydride.
- Reduction of the styryl double bond to form the corresponding alkyl derivative.
-
Substitution:
- Nucleophilic substitution reactions at the chloro or fluoro positions.
- Common reagents include sodium methoxide or potassium thiolate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in DMF.
Major Products:
- Oxidized benzimidazole derivatives.
- Reduced alkyl derivatives.
- Substituted benzimidazole compounds with various nucleophiles.
Scientific Research Applications
1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole has several applications in scientific research:
-
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and stability under different conditions.
-
Biology:
- Investigated for its potential as an antimicrobial or antifungal agent.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
- Preclinical studies to evaluate its efficacy and safety.
-
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the agrochemical industry as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
-
Binding to Enzymes:
- Inhibition of enzyme activity by binding to the active site or allosteric sites.
- Potential targets include kinases, proteases, or polymerases.
-
Interaction with Receptors:
- Modulation of receptor activity by acting as an agonist or antagonist.
- Possible involvement in signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole can be compared with other benzimidazole derivatives:
Similar Compounds:
Uniqueness:
- The presence of both chloro and fluoro substituents on the benzyl group.
- The combination of a styryl group with a benzimidazole core.
- Potentially unique biological activities and chemical reactivity due to this specific substitution pattern.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-2-[(E)-2-(4-methylphenyl)ethenyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2/c1-16-9-11-17(12-10-16)13-14-23-26-21-7-2-3-8-22(21)27(23)15-18-19(24)5-4-6-20(18)25/h2-14H,15H2,1H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHLQJQDOKGNAK-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
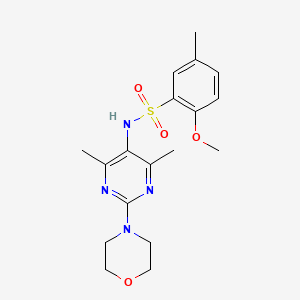
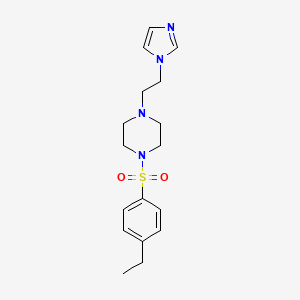
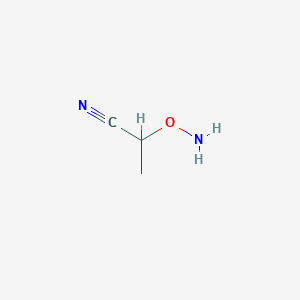

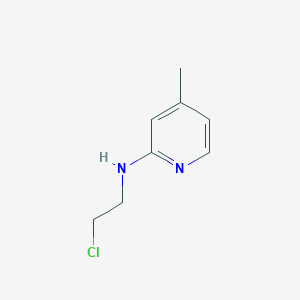

![N-[(4-ethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2693016.png)
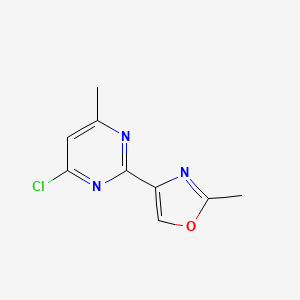
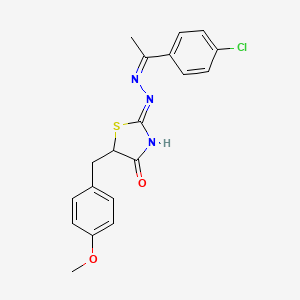
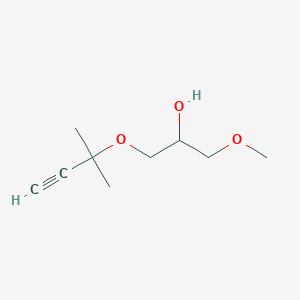
![(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)ethene-1-sulfonamide](/img/structure/B2693024.png)
